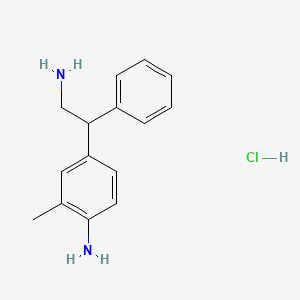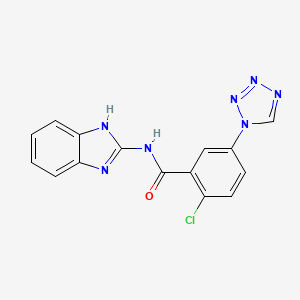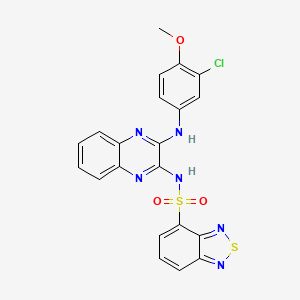![molecular formula C32H46O5 B12639752 Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate CAS No. 920982-15-6](/img/structure/B12639752.png)
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate is an organic compound with a complex structure that includes a hexadecyl chain, a benzoate group, and a formyl-methoxyphenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Hexadecyl 4-[(4-carboxy-2-methoxyphenoxy)methyl]benzoate.
Reduction: Hexadecyl 4-[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate.
Substitution: Hexadecyl 4-[(4-formyl-2-alkoxyphenoxy)methyl]benzoate.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenoxy moiety may interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but with an ethyl ester instead of a hexadecyl ester.
Methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Similar structure but with a methyl ester instead of a hexadecyl ester.
Uniqueness
Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and specialty chemical formulations .
Eigenschaften
CAS-Nummer |
920982-15-6 |
|---|---|
Molekularformel |
C32H46O5 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate |
InChI |
InChI=1S/C32H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-32(34)29-20-17-27(18-21-29)26-37-30-22-19-28(25-33)24-31(30)35-2/h17-22,24-25H,3-16,23,26H2,1-2H3 |
InChI-Schlüssel |
KAFPTMYPJQTKHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)

![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)

![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)



